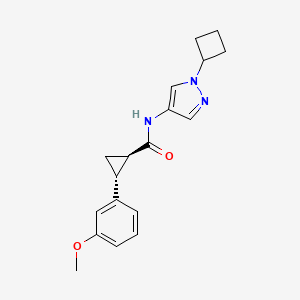![molecular formula C19H20N4O B7351011 N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-pyrrol-1-ylbenzamide](/img/structure/B7351011.png)
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-pyrrol-1-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-pyrrol-1-ylbenzamide (also known as CP-471,474) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of CP-471,474 is not fully understood, but it is believed to involve the modulation of GABA receptor function and the inhibition of glutamate uptake. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability, while glutamate is an excitatory neurotransmitter that is involved in various physiological processes, such as learning and memory.
Biochemical and Physiological Effects:
CP-471,474 has been found to exhibit a range of biochemical and physiological effects, including the ability to modulate GABA receptor function, inhibit glutamate uptake, and enhance the release of dopamine, a neurotransmitter that is involved in reward and motivation. These properties make CP-471,474 a promising candidate for the treatment of various neurological disorders, such as epilepsy, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-471,474 is its ability to modulate GABA receptor function and inhibit glutamate uptake, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of CP-471,474 is its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on CP-471,474. One area of interest is the development of more potent and selective compounds that target specific subtypes of GABA receptors or glutamate transporters. Another area of interest is the investigation of the potential therapeutic applications of CP-471,474 in various neurological disorders, such as epilepsy, anxiety, and addiction. Finally, there is a need for further studies on the safety and toxicity of CP-471,474, particularly in relation to its potential use in clinical settings.
Synthesemethoden
The synthesis of CP-471,474 involves the reaction of 3-(4-bromophenyl)pyrrolidine with (1R,2S)-2-amino-1-cyclopentanol in the presence of triethylamine and acetonitrile. The resulting product is then treated with imidazole to yield N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-pyrrol-1-ylbenzamide.
Wissenschaftliche Forschungsanwendungen
CP-471,474 has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of pharmacological activities, including the ability to modulate GABA (gamma-aminobutyric acid) receptor function and to inhibit the uptake of glutamate, an important neurotransmitter in the brain. These properties make CP-471,474 a promising candidate for the treatment of various neurological disorders, such as epilepsy and anxiety.
Eigenschaften
IUPAC Name |
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(15-5-3-6-16(13-15)22-10-1-2-11-22)21-17-7-4-8-18(17)23-12-9-20-14-23/h1-3,5-6,9-14,17-18H,4,7-8H2,(H,21,24)/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXUOQNSPNTFGJ-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CN=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=CN=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxamide](/img/structure/B7350928.png)
![2-(1H-imidazol-2-yl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]pyridine-4-carboxamide](/img/structure/B7350931.png)
![4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide](/img/structure/B7350937.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7350945.png)
![(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]acetamide](/img/structure/B7350950.png)
![3,4-difluoro-N-[2-[[(1R,2S)-2-imidazol-1-ylcyclopentyl]amino]-2-oxoethyl]benzamide](/img/structure/B7350960.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-pyrrolidin-1-ylpyrimidine-4-carboxamide](/img/structure/B7350965.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide](/img/structure/B7350971.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7350982.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7350983.png)
![3-cyclopentyloxy-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350987.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7350995.png)
![5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide](/img/structure/B7351006.png)
